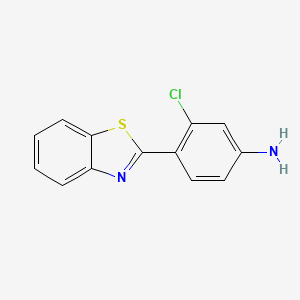

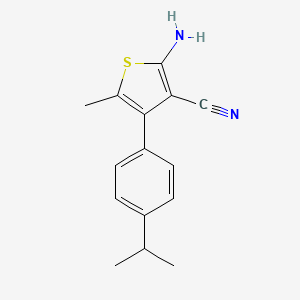

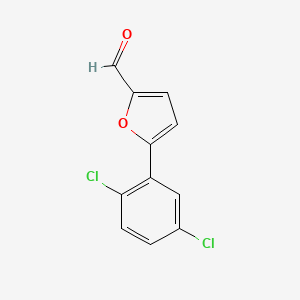

![molecular formula C14H14N2O2 B1269440 Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 626210-49-9](/img/structure/B1269440.png)

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds related to "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine" involves strategic reactions that combine various chemical entities. For instance, Wang Xiu-jian (2009) details the synthesis of pyridin-ylmethyl derivatives through esterification and etherification of 3,5-dihydroxybenzoic acid and α-chloromethyl pyridine, showcasing the foundational steps potentially relevant to synthesizing the target compound. Similarly, Liao et al. (2018) describe a nickel-catalyzed cross-coupling process converting benzylic amines to diarylmethanes, highlighting a method that could be adapted for constructing the benzylic amine structure of the target molecule (Wang Xiu-jian, 2009); (Liao et al., 2018).

Molecular Structure Analysis

The structural characterization of related compounds involves various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, Amirnasr et al. (2002) and Dani et al. (2013) provide insights into the crystal and molecular structure through X-ray analysis, offering a glimpse into the structural intricacies that might be present in "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine" (Amirnasr et al., 2002); (Dani et al., 2013).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from related research. The work by Katritzky et al. (1996) on transforming benzylic amines into diarylmethanes via C-N bond activation indicates the types of chemical reactions such compounds can undergo, which might reflect on the subject compound's reactivity (Katritzky et al., 1996).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in various conditions. Although specific data for "Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine" was not found, studies like those by Srivastava et al. (2017) on related compounds offer insights into how such molecular structures might exhibit physical characteristics, including luminescence and crystallinity (Srivastava et al., 2017).

科学的研究の応用

Cancer Research and Antitumor Activity

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine has been explored in cancer research, particularly in the context of breast cancer metastasis. A study by Wang et al. (2011) identified an analogue of this compound showing significant effects in blocking angiogenesis and inducing apoptosis in breast cancer cell lines, suggesting potential utility in cancer treatment (Wang et al., 2011). Wu et al. (2016) synthesized a series of related compounds which exhibited potent growth inhibition properties on various human cancer cell lines, with some compounds showing promising activities against HeLa, A549, and MCF-7 cell lines (Wu et al., 2016).

Biochemical Studies and Synthesis

In biochemical studies, this compound has been a focus for synthesis and characterization. For instance, a study by Sankaralingam and Palaniandavar (2014) discussed the synthesis of diiron(III) complexes involving a related ligand, contributing to understanding the molecular structure and catalytic properties of such complexes (Sankaralingam & Palaniandavar, 2014). Additionally, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate by Wang Xiu-jian (2009) explores the chemical properties and potential applications of similar compounds (Wang Xiu-jian, 2009).

Application in Fluorescent Sensors and Imaging

The compound and its derivatives have been used in the development of fluorescent sensors and for biological imaging. Nolan et al. (2006) designed fluorescent Zn(II) sensors based on a structure containing a pyridyl-amine-pyrrole group, illustrating its potential in cell permeability and in vivo responsiveness to Zn(II) (Nolan et al., 2006). Another study by Srivastava et al. (2017) discussed the use of pyridyl substituted benzamides, a class including benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine, in creating materials with aggregation enhanced emission and multi-stimuli-responsive properties, useful in advanced optical applications (Srivastava et al., 2017).

Miscellaneous Applications

This compound has found diverse applications, such as in the synthesis of novel coordination polymers with potential in catalysis and materials science. For instance, Zhang et al. (2013) designed helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, demonstrating the versatility of these compounds in constructing complex molecular structures (Zhang et al., 2013).

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13/h1-7,15H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQVJMBMNZMAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360125 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

CAS RN |

626210-49-9 |

Source

|

| Record name | Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)